N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
Description
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative incorporating a phenylsulfonyl group and a thiophene ring.
Properties
Molecular Formula |
C14H13NO4S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C14H13NO4S2/c1-10(16)15-14(13(17)12-8-5-9-20-12)21(18,19)11-6-3-2-4-7-11/h2-9,14H,1H3,(H,15,16) |
InChI Key |
IZXCLNNBEPWDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of thiophene derivatives with phenylsulfonyl chloride and acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other acetamide derivatives with sulfonyl, thiophene, or related heterocyclic substituents. Key comparisons include:
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (–4)
- Structure: Features dual thiophene rings (one substituted with a cyano group) linked via an acetamide bridge.
- Synthesis: Prepared via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile .
- Crystallography: Crystallizes in the monoclinic space group P2₁/c with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
- Key Difference : Lacks the phenylsulfonyl group, which may reduce electrophilicity compared to the target compound.
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54, )
- Structure : Contains a phenylsulfonyl group and a triazole ring instead of thiophene.
- Synthesis : Synthesized via oxidation of a sulfide precursor (86.6% yield) with a melting point of 204–206°C .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Combines a dichlorophenyl group with a thiazole-acetamide backbone.
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds forming 1D chains, enhancing stability .
N-(Thiophen-2-ylmethyl)acetamide ()
- Structure : Simplest analog with a thiophene-methyl group directly attached to the acetamide nitrogen.
- Applications : Used as a building block in drug discovery due to its straightforward synthesis and modifiable scaffold .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
Biological Activity
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound can be synthesized through various organic reactions involving thiophenes and sulfonyl groups. The specific synthetic pathway often influences the biological activity of the resultant compound. The molecular formula is , indicating the presence of a sulfonamide group, which is known for enhancing biological activity in various compounds.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of bacteria. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacteria Species | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.8 |
| Pseudomonas aeruginosa | 2.0 |
This data suggests that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is a common trend observed in sulfonamide derivatives.
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial enzymes or disruption of cell wall synthesis. The presence of the thiophene ring and sulfonamide moiety likely contribute to its ability to interact with bacterial targets effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiophene and phenylsulfonyl groups can significantly influence the biological activity of the compound. For instance, substituents on the phenyl ring can enhance lipophilicity, which may improve membrane permeability and thus increase antimicrobial potency.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency against E. coli |
| Substitution with halogens | Enhanced activity against S. aureus |
| Alteration of thiophene position | Variable effects on MIC values |
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
Case Study 2: In Vivo Studies
Further investigations included in vivo studies where the compound was administered to animal models infected with bacterial pathogens. Results showed a marked decrease in infection severity and improved survival rates, supporting its potential application in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
